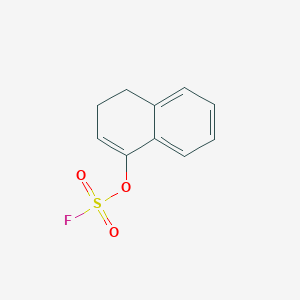![molecular formula C24H26N2O4S B14803811 N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenoxy group and a sulfonyl-substituted phenylacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-isopropylphenol with an appropriate halogenated acetamide under basic conditions to form the phenoxyacetamide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative of 4-aminophenyl to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide
- 2-(2-methylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide
- 2-(2-ethylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide is unique due to its specific isopropylphenoxy group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)22-11-7-8-12-23(22)30-17-24(27)25-19-13-15-21(16-14-19)31(28,29)26(3)20-9-5-4-6-10-20/h4-16,18H,17H2,1-3H3,(H,25,27) |
InChIキー |
SPQHSUSFFIITSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
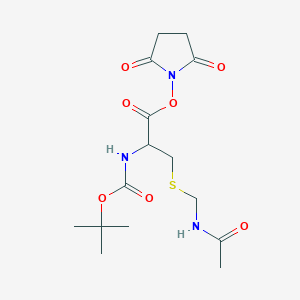
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)

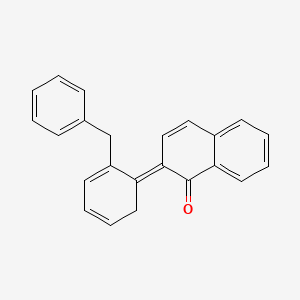
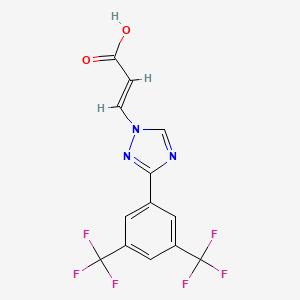



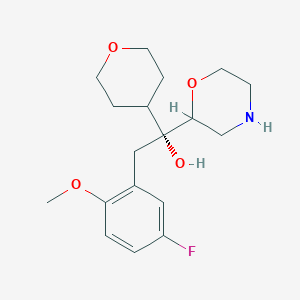

![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
